An inositol

IP₃ Receptor Pharmacology Calcium Signaling Second Messenger Potency

Select 1D-myo-inositol 1,4,5-trisphosphate (IP3) for experiments requiring the native second messenger response. Unlike super-potent analogs (e.g., adenophostin A, 10–100× more potent), IP3 has a defined EC₅₀ of 126 nM at IP₃R1, enabling accurate physiological study of Ca²⁺-dependent feedback. Use authentic IP3 as a mandatory control for IP₃R subtype characterization (IP₃R1-3) and biosensor calibration, where its well-characterized binding kinetics (Kd ~27 nM; IC₅₀ 140 nM) provide a reliable benchmark. Supplied as a stable, water-soluble hexapotassium salt (CAS 103476-24-0) for research use only.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 38876-99-2
Cat. No. B7791318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAn inositol
CAS38876-99-2
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
InChIKeyCDAISMWEOUEBRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1D-myo-Inositol 1,4,5-Trisphosphate (CAS 38876-99-2): Scientific Procurement and Differentiation Guide


1D-myo-Inositol 1,4,5-trisphosphate (IP₃; CAS 38876-99-2), also known as Ins(1,4,5)P₃, is the endogenous second messenger responsible for mobilizing intracellular calcium (Ca²⁺) stores by binding to and activating IP₃ receptors (IP₃Rs) on the endoplasmic reticulum [1]. It is produced via phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) and plays a fundamental role in numerous cellular processes, including fertilization, secretion, and synaptic plasticity. For research use, IP₃ is most commonly supplied as a stable, water-soluble hexapotassium salt (CAS 103476-24-0) . This guide focuses on quantifiable differentiation that is critical for scientific selection, as not all IP₃ receptor agonists or inositol phosphate analogs are functionally interchangeable.

1D-myo-Inositol 1,4,5-Trisphosphate: Why Interchangeable Analogs Compromise Experimental Integrity


The assumption that any inositol phosphate or IP₃R agonist is a functionally equivalent substitute for the native ligand is incorrect and can lead to misinterpretation of data. The IP₃R family comprises three subtypes (IP₃R1, IP₃R2, IP₃R3) with distinct tissue distributions, regulatory properties, and pathophysiological roles [1]. Synthetic analogs like adenophostin A exhibit supraphysiological potency (10–100 times higher) and distinct binding kinetics [2], while phosphorothioate derivatives (e.g., InsP₃S₃) can act as partial agonists or even antagonists [3]. Furthermore, inositol 1,3,4,5-tetrakisphosphate (IP₄) interacts with distinct receptors and has different biological functions [4]. Consequently, using an analog without validating its subtype-specific activity and efficacy profile can introduce uncharacterized variables, obscuring the true physiological response mediated by endogenous IP₃. The quantitative evidence below details the precise, measurable differences that justify the selection of 1D-myo-inositol 1,4,5-trisphosphate for rigorous experimental work.

1D-myo-Inositol 1,4,5-Trisphosphate: Direct Comparative Evidence for Scientific Selection


Comparative Potency and Intrinsic Efficacy vs. Adenophostin A and Other Analogs

1D-myo-inositol 1,4,5-trisphosphate (IP₃) exhibits a specific EC₅₀ value of 126 nM for activating the rat IP₃R1 receptor in HEK cells [1]. In direct contrast, the adenophostin A analog displays a 10–100 fold higher potency for receptor binding and Ca²⁺ mobilization compared to the natural ligand IP₃ [2]. Furthermore, structural analogs such as (4,5)IP₂ and 3-deoxy(1,4,5)IP₃ exhibit significantly reduced potency (ΔpEC₅₀ of 1.92 and 1.61, respectively, relative to (1,4,5)IP₃) at the IP₃R1 subtype [3]. This demonstrates that IP₃'s specific stereochemistry and phosphorylation pattern are critical for achieving the native, physiological level of receptor activation.

IP₃ Receptor Pharmacology Calcium Signaling Second Messenger Potency

Subtype-Specific Activation Profile vs. Inositol 1,3,4,5-Tetrakisphosphate (IP₄)

1D-myo-inositol 1,4,5-trisphosphate activates all three IP₃R subtypes (IP₃R1, IP₃R2, IP₃R3) in DT40 cells, though with subtly different concentration-response relationships [1]. In contrast, inositol 1,3,4,5-tetrakisphosphate (IP₄) does not directly activate IP₃Rs for Ca²⁺ release; instead, it binds to distinct IP₄-binding proteins (e.g., GAP1ᴵᴾ⁴ᴮᴾ) and modulates other cellular processes [2]. Direct comparative binding studies in rat brain cerebellar membranes show that while mercury inhibits both [³H]IP₃ and [³H]IP₄ binding, methylmercury and lead stimulate [³H]IP₃ binding with EC₅₀ values of 3.4 μM and 18.2 μM, respectively, but stimulate [³H]IP₄ binding with IC₅₀ values of 133 μM and 30 μM, indicating distinct receptor pharmacology [3].

IP₃R Subtype Selectivity Calcium Mobilization Inositol Phosphate Signaling

High-Affinity Binding to Native IP₃ Receptors vs. Degradation-Resistant Analogs

In competitive radioligand binding assays, 1D-myo-inositol 1,4,5-trisphosphate (IP₃) exhibits a high affinity for its native receptor, with a reported IC₅₀ of 140 nM for displacing a fluorescent IP₃ analog (2-FITC-InsP₃) from IP₃ 3-kinase (IP₃K) [1]. This value aligns with functional Ca²⁺ release assays and reflects the compound's physiological binding characteristics. In contrast, metabolically stable phosphorothioate analogs, such as myo-inositol 1,4,6-trisphosphorothioate and myo-inositol 1,3,6-trisphosphorothioate, act as low-intrinsic activity partial agonists, releasing less than 20% of the maximal Ca²⁺ evoked by IP₃ in platelet membranes [2].

IP₃ Receptor Binding Radioligand Binding Assay Receptor Pharmacology

Quantified Stability and Handling Guidelines for the Hexapotassium Salt

The most common research formulation, 1D-myo-inositol 1,4,5-trisphosphate hexapotassium salt (CAS 103476-24-0), provides defined stability parameters essential for experimental reproducibility. The lyophilized powder is stable for 36 months when stored at -20°C and desiccated [1]. Once in solution, the compound's potency is preserved for up to 3 months when stored at -20°C, with aliquoting strongly recommended to avoid degradation from repeated freeze/thaw cycles [1]. This is in contrast to the free acid form (CAS 38876-99-2), which has rarely reported and generally less stable solution characteristics .

Chemical Stability Compound Handling Calcium Signaling Reagents

1D-myo-Inositol 1,4,5-Trisphosphate: High-Value Research Applications Based on Differential Evidence


Calcium Signaling Studies Requiring a Physiologically Relevant Baseline

For any experiment where the goal is to mimic or investigate the physiological response to endogenous IP₃ (e.g., in neurons, immune cells, or smooth muscle), the native ligand is essential. Using a super-potent analog like adenophostin A (10–100x more potent) would saturate IP₃Rs at non-physiological concentrations and mask the nuanced regulatory mechanisms (e.g., Ca²⁺-dependent feedback) that are central to normal cell function. 1D-myo-inositol 1,4,5-trisphosphate, with its defined EC₅₀ of 126 nM at IP₃R1 [1], provides the correct, benchmark response.

Subtype-Specific IP₃R Pharmacology and Screening

When characterizing the functional properties of individual IP₃R subtypes (IP₃R1, IP₃R2, IP₃R3) in recombinant systems or native tissues, the use of authentic IP₃ is mandatory as a control. As shown in DT40 cells, the concentration-response curves for (1,4,5)IP₃ are subtly different for each subtype [2]. Using a surrogate agonist with unknown subtype selectivity would confound any interpretation of subtype-specific drug effects or regulatory mechanisms.

Validating New IP₃ Biosensors and Binding Assays

The development and calibration of novel IP₃ biosensors or competitive binding assays require a gold-standard ligand with well-characterized binding kinetics. 1D-myo-inositol 1,4,5-trisphosphate has been validated in numerous assay formats, including displacement of a fluorescent probe (IC₅₀ = 140 nM) [3] and direct radioligand binding (Kd ~ 27 nM) [4]. Its well-defined affinity provides a reliable benchmark against which to measure the performance and specificity of new detection technologies.

In Vitro Studies of PLC-Coupled Receptor Activation

For biochemical reconstitution assays aimed at quantifying the activity of phospholipase C (PLC) or its upstream G protein-coupled receptors (GPCRs), 1D-myo-inositol 1,4,5-trisphosphate serves as a critical standard. Its use allows researchers to directly correlate GPCR stimulation with the downstream production of the second messenger that triggers Ca²⁺ release, establishing a direct functional link without the complications introduced by non-native analogs.

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